Tripotassium phosphate

説明

Contextualization within Inorganic Phosphate (B84403) Chemistry

Inorganic phosphates are a broad class of compounds containing the phosphate ion (PO₄³⁻) or its various protonated forms. numberanalytics.comresearchgate.net These compounds are fundamental in numerous biological, geological, and industrial processes. numberanalytics.comresearchgate.net The chemistry of phosphates is characterized by the tetrahedral structure of the phosphate ion and its ability to form a wide range of salts with metal ions. numberanalytics.com Phosphates can be categorized based on their structure, including orthophosphates, pyrophosphates, and polyphosphates. numberanalytics.com

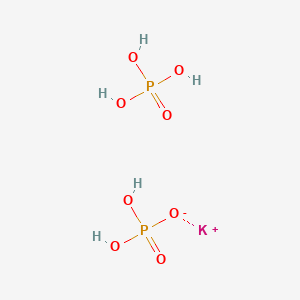

Potassium pentahydrogen bis(phosphate) belongs to the family of acidic potassium phosphates. These are characterized by the presence of hydrogen ions along with potassium and phosphate ions. This class also includes more commonly known compounds such as monopotassium phosphate (KH₂PO₄) and dipotassium (B57713) phosphate (K₂HPO₄). wikipedia.orgwikipedia.orgnih.gov The unique feature of KH₅(PO₄)₂ is its high ratio of hydrogen to potassium, which imparts distinct chemical and physical properties. The study of such acid salts is a specialized area within inorganic phosphate chemistry, often driven by their potential applications in areas requiring specific pH control or, more recently, ion transport. usda.gov

Historical Perspectives on Related Acidic Potassium Phosphates

Research into acidic potassium phosphates has a long history, primarily centered on potassium dihydrogen phosphate (KH₂PO₄), often referred to as KDP. wikipedia.org Historically, KH₂PO₄ has been investigated for its ferroelectric properties, which manifest at temperatures below -150 °C. wikipedia.org This property, along with its use in non-linear optics for applications like second-harmonic generation in lasers, has made it a subject of extensive study for decades. wikipedia.org

The thermal behavior of KH₂PO₄ has also been a topic of considerable investigation and some debate. researchgate.net Studies have explored its phase transitions at high temperatures, with reports of a transformation from a tetragonal to a monoclinic structure upon heating. researchgate.net The dehydration of KH₂PO₄ at elevated temperatures leads to the formation of condensed phosphates. researchgate.net This foundational research into the structural and thermal properties of related compounds like KH₂PO₄ laid the groundwork for understanding more complex acidic phosphates such as KH₅(PO₄)₂. The synthesis and characterization of these simpler salts provided the experimental techniques and theoretical framework necessary to investigate compounds with more intricate hydrogen-bonding networks.

Current Research Landscape and Significance of KH₅(PO₄)₂ in Chemical Science

The current research interest in potassium pentahydrogen bis(phosphate) is largely driven by its exceptional properties as a proton conductor, particularly for potential use as an electrolyte in intermediate-temperature fuel cells. daneshyari.comresearchgate.net Research has demonstrated that composites containing KH₅(PO₄)₂ exhibit significantly enhanced proton conductivity. daneshyari.comresearchgate.net

A key finding is the role of the molten KH₅(PO₄)₂ phase. daneshyari.comresearchgate.net The compound melts at a relatively low temperature (above 110-130 °C), and in this molten state, it facilitates a dramatic increase in proton conductivity, in some cases by more than four orders of magnitude. daneshyari.comresearchgate.net This enhanced conductivity is attributed to the high mobility of the hydrogen bond networks and the creation of continuous pathways for proton transport. smolecule.com The Grotthuss mechanism, involving the continuous breaking and forming of hydrogen bonds, is central to this rapid proton transport. smolecule.com

Modern research employs a variety of methods to study and utilize KH₅(PO₄)₂. Soft chemical methods, such as wet impregnation, have been successfully used to synthesize composites of KH₂PO₄ and KH₅(PO₄)₂. daneshyari.com Advanced characterization techniques, including X-ray diffraction, thermal analysis (TG/DTA), and impedance spectroscopy, are crucial for understanding the material's phase transitions, thermal stability, and electrical properties. daneshyari.comresearchgate.net Furthermore, computational methods like ab initio molecular dynamics simulations are used to model the dynamics of the hydrogen bond network and elucidate the mechanisms of proton hopping at an atomic level. smolecule.com

The significance of KH₅(PO₄)₂ lies in its potential to overcome some limitations of existing fuel cell electrolytes. For instance, it is being studied as an alternative to costly cesium-based solid acids and may operate effectively under lower humidity conditions, which is a critical engineering challenge in fuel cell technology. daneshyari.com Research into stabilizing the conductive molten phase, for example by creating composites with materials like silica (B1680970) (SiO₂), is an active area of investigation aimed at ensuring long-term operational viability. daneshyari.comresearchgate.net

Detailed Research Findings

Crystallographic and proton transport data for KH₅(PO₄)₂ are summarized in the tables below.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | smolecule.com |

| Space Group | P2₁/c | smolecule.com |

| K-O Bond Distances | 2.80 - 2.92 Å | smolecule.com |

| P₁-O Bond Distances | 1.53 - 1.59 Å | smolecule.com |

| P₂-O Bond Distances | 1.52 - 1.58 Å | smolecule.com |

| Property | Finding | Reference |

|---|---|---|

| Conductivity Enhancement | Increases by over four orders of magnitude in molten state. | researchgate.netsmolecule.com |

| Proton Transfer Frequency | ~13.2 jumps per proton per picosecond (from simulations). | smolecule.com |

| Proton Hopping Timescale | 100-300 femtoseconds between phosphoric acid anions (from simulations). | smolecule.com |

| Melting Point | Crystallinity vanishes above 125-130 °C. | daneshyari.com |

特性

IUPAC Name |

tripotassium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIHDJKSTIGBAC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K3PO4, K3O4P | |

| Record name | tripotassium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tripotassium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16068-46-5 (Parent) | |

| Record name | Potassium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014887424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043994 | |

| Record name | Tripotassium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.266 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Colourless or white, odourless hygroscopic crystals or granules. Hydrated forms available include the monohydrate and trihydrate, Deliquescent solid; [Merck Index] Colorless or white odorless, hygroscopic solid; [JECFA] White granules; [Alfa Aesar MSDS] | |

| Record name | Phosphoric acid, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIPOTASSIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium phosphate, tribasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water. Insoluble in ethanol | |

| Record name | TRIPOTASSIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7778-53-2, 14887-42-4 | |

| Record name | Potassium phosphate, tribasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014887424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripotassium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHOSPHATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16D59922JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Aspects of Kh5 Po4 2 Solution Chemistry and Reactivity

Protonation Equilibria and Acidic Solution Behavior

The acidic nature of KH₅(PO₄)₂ solutions is governed by the multiple protonation equilibria of the phosphate (B84403) species derived from the dissolution of the salt in water.

Dissociation Constants and Speciation in Aqueous Systems

When KH₅(PO₄)₂ is dissolved in water, it contributes to the complex equilibria of phosphoric acid. Phosphoric acid is a triprotic acid, meaning it can donate three protons in a stepwise manner. The dissociation of these protons is characterized by three distinct acid dissociation constants (pKa values). While specific dissociation constants for the complex KH₅(PO₄)₂ entity are not typically cited, the behavior of the solution is governed by the dissociation of its components, primarily phosphoric acid and the dihydrogen phosphate anion.

The relevant equilibria in the aqueous solution are:

H₃PO₄ ⇌ H⁺ + H₂PO₄⁻

H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻

HPO₄²⁻ ⇌ H⁺ + PO₄³⁻

The acidity of the resulting solution is primarily determined by the first two dissociation steps of phosphoric acid. A 1% aqueous solution of KH₅(PO₄)₂ exhibits a highly acidic pH of approximately 2.2, indicating a significant presence of free hydrogen ions (H⁺).

Table 1: Dissociation Constants for Phosphoric Acid in Aqueous Solution at 25°C This interactive table provides the pKa values that govern the speciation of phosphate in aqueous solutions.

| Equilibrium Step | Dissociation Constant (pKa) |

|---|---|

| pKa₁ (H₃PO₄ / H₂PO₄⁻) | ~2.15 |

| pKa₂ (H₂PO₄⁻ / HPO₄²⁻) | ~7.20 |

| pKa₃ (HPO₄²⁻ / PO₄³⁻) | ~12.35 |

In a solution of KH₅(PO₄)₂, the predominant species are K⁺, H₂PO₄⁻, and undissociated H₃PO₄ molecules, along with H⁺ ions, which account for the low pH. The concentrations of HPO₄²⁻ and PO₄³⁻ are significantly lower in such an acidic environment.

Influence of Concentration and Temperature on Solution Acidity

The acidity of a KH₅(PO₄)₂ solution is dependent on both its concentration and the ambient temperature.

Temperature: Temperature affects the acid dissociation constants. Generally, for phosphoric acid, the pKa values change with temperature. researchgate.net For instance, the solubility of related phosphate salts and their solution properties are known to be temperature-dependent. researchgate.netresearchgate.nettue.nl An increase in temperature typically enhances the dissociation of acids, which would lead to a slight decrease in the pH of the solution, although this effect is complex and depends on the thermodynamics of each dissociation step. researchgate.net Increased temperature also enhances the proton conductivity of solutions containing KH₅(PO₄)₂, which is directly related to the mobility and availability of protons.

Interactions with Water and Hydration Phenomena

Potassium pentahydrogen diphosphate (B83284) is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Its interaction with water is crucial for its properties in solution.

When dissolved, the resulting ions and molecules become hydrated. nih.govresearchgate.net

Potassium Ion (K⁺): The potassium cation is surrounded by water molecules, forming a hydration shell. iucr.org

Phosphate Species (H₃PO₄, H₂PO₄⁻): The phosphoric acid molecule and the dihydrogen phosphate anion are extensively hydrated. nih.govresearchgate.net This hydration occurs through hydrogen bonding between the phosphate oxygen and hydrogen atoms and the surrounding water molecules. Studies on related phosphate anions have shown they are extensively hydrated, with the H₂PO₄⁻ anion having a total hydration number of approximately 11. nih.govresearchgate.net This hydration shell is critical for stabilizing the ions in solution and plays a role in the proton transport mechanisms within the solution.

Thermal Decomposition Mechanisms and Products

When subjected to high temperatures, KH₅(PO₄)₂ undergoes thermal decomposition, which primarily involves dehydration through condensation reactions. This process is distinct from its behavior in aqueous solutions at ambient temperatures.

The decomposition begins at temperatures above its melting point and proceeds in stages as the temperature increases. The general mechanism involves the elimination of water molecules from adjacent phosphate units (hydroxyl groups), leading to the formation of P-O-P bonds and creating condensed phosphate structures like pyrophosphates and polyphosphates.

The thermal decomposition of the related compound KH₂PO₄ has been studied, and it is known to undergo dehydration to form potassium metaphosphate. researchgate.net Given that KH₅(PO₄)₂ is a complex of KH₂PO₄ and H₃PO₄, its decomposition is more complex but follows a similar principle of condensation polymerization.

Table 2: Potential Thermal Decomposition Products of KH₅(PO₄)₂ This interactive table outlines the likely products formed at different temperature ranges during the thermal decomposition of KH₅(PO₄)₂.

| Temperature Range (°C) | Primary Products | Reaction Type |

|---|---|---|

| ~150 - 250 °C | Potassium dihydrogen pyrophosphate (K₂H₂P₂O₇), Water (H₂O) | Initial Condensation/Dehydration |

| > 250 - 400 °C | Potassium polyphosphates ([KPO₃]n), Water (H₂O) | Further Condensation/Polymerization |

| > 450 °C | Potassium metaphosphate (KPO₃), Phosphorus pentoxide (P₄O₁₀), Water (H₂O) | High-Temperature Decomposition |

The exact nature and distribution of the final products can depend on factors such as the heating rate and the atmosphere under which the decomposition is carried out. The initial steps involve the loss of loosely bound water, followed by the condensation of H₂PO₄⁻ and H₃PO₄ units. At very high temperatures, more extensive decomposition can occur, potentially leading to the release of phosphorus oxides. dtu.dk

Supramolecular Assembly and Oligomerization Phenomena of Potassium Phosphates

Role of Solution Conditions on Oligomerization State (e.g., Concentration, Temperature)

The formation and stability of oligomers are highly dependent on the surrounding solution conditions. Key factors include the concentration of the phosphate (B84403) salt and the temperature of the solution.

Concentration: Studies on peptide oligomerization, which can be conceptually paralleled, show a direct relationship between concentration and the degree of oligomerization. nih.gov For potassium dihydrogen phosphate, a high concentration of 501 mg/mL was used to study cluster formation, corresponding to a saturation temperature of 60°C. mdpi.com

Temperature: Temperature has a pronounced effect on the oligomerization of potassium phosphates. In studies of KH₂PO₄, as the temperature was lowered below the saturation point (~60°C), the volume fraction of octameric clusters increased dramatically. At a temperature of 4°C, these octamers constituted as much as 50% of the volume fraction. mdpi.com This indicates that lower temperatures promote the association of phosphate species into stable oligomers. Conversely, elevated temperatures can enhance the mobility of ions and disrupt the hydrogen bonding networks that hold these clusters together. smolecule.com

Table 2: Effect of Temperature on KH₂PO₄ Octamer Formation

| Temperature | Observation | Reference |

|---|---|---|

| Below 60°C | Sharp increase in octamer volume fraction | mdpi.com |

| 4°C | Octamers reach 50% of the volume fraction | mdpi.com |

This interactive table illustrates the significant impact of temperature on the prevalence of oligomeric clusters in potassium phosphate solutions.

Potential for Self-Assembly and Ordered Structure Formation

The oligomerization of potassium phosphate is a foundational step towards self-assembly and the creation of larger, ordered structures. The compound KH₅(PO₄)₂ is particularly noted for its crystalline lattice, which features an extensive three-dimensional hydrogen bonding network. smolecule.com This network is not static; it facilitates proton transport through the continuous breaking and reforming of hydrogen bonds. smolecule.com

The precursor clusters identified in solution, such as the stable octamers, are believed to be the fundamental building blocks for crystal growth. mdpi.com A comparative analysis of the structure of these octamers and the crystalline lattice of KDP suggests that these pre-formed clusters can directly integrate into the growing crystal. mdpi.com This process of self-assembly, where precursor clusters organize into a highly ordered crystalline solid, is a key phenomenon in materials science and chemistry. Furthermore, in composite materials, KH₅(PO₄)₂ can form a molten phase that enhances proton conductivity, demonstrating its ability to create ordered, functional structures under specific conditions. daneshyari.com

Mitigation of Problematic Compound Oligomerization in Biochemical Systems utilizing Phosphate Buffers

While oligomerization is a key process for materials like KH₅(PO₄)₂, the unwanted oligomerization or aggregation of biomolecules, particularly proteins, is a significant problem in biochemistry and pharmaceutical development. Phosphate buffers are commonly used in these systems and can be manipulated to control and mitigate such problematic aggregation.

The state of protein oligomerization can be influenced by the composition of the buffer. nih.gov A key strategy involves adjusting the ionic strength of the phosphate buffer by adding salts like sodium chloride (NaCl). nih.govresearchgate.net In a study of a recombinant amidase protein in a 20 mM sodium phosphate buffer at pH 7.0, the protein existed as a mix of dimers and octamers. nih.gov By increasing the concentration of NaCl in the buffer, the octameric form was progressively dissociated.

Table 3: Effect of NaCl Concentration in Phosphate Buffer on Protein Oligomerization

| NaCl Concentration (mM) | Octamer (%) | Dimer (%) | Reference |

|---|---|---|---|

| 0 | 60.6 | 39.4 | nih.gov |

| 10 | 35.3 | 64.7 | nih.gov |

| 20 | 6.5 | 93.5 | nih.gov |

| 150 | 5.0 | 95.0 | nih.gov |

This interactive table demonstrates how increasing the ionic strength of a phosphate buffer can effectively mitigate protein oligomerization.

At a concentration of 20 mM NaCl, about 95% of the protein was dissociated into its dimeric form. nih.gov This shows that the electrostatic interactions contributing to the formation of higher-order oligomers can be effectively screened by increasing the salt concentration within the phosphate buffer system. Therefore, phosphate buffers provide a versatile environment where conditions can be fine-tuned to maintain the desired oligomeric state of proteins and prevent unwanted aggregation. nih.govresearchgate.net

Kh5 Po4 2 As a Tool in Advanced Chemical and Biochemical Research Methodologies

Application as a Buffering Agent in Controlled pH Environments

The precise control of pH is critical for the validity and reproducibility of many biochemical and biological experiments. Potassium phosphate (B84403) buffers are frequently employed to maintain stable pH conditions, preventing fluctuations that could alter the structure and function of biological molecules or affect cellular processes. mpbio.comhimedialabs.com

Potassium phosphate buffers are integral to the study of enzyme kinetics and protein stability due to their ability to maintain a constant pH, which is crucial for enzyme activity. nih.gov However, the choice and concentration of the buffer can significantly influence experimental outcomes. For instance, increasing the concentration of potassium phosphate buffer (from 50 mM to 1 M) has been shown to enhance the thermal stability of glucose oxidase. amazonaws.com Conversely, in some cases, phosphate buffers can lead to lower enzyme activity compared to other buffering agents like HEPES, particularly for metalloenzymes where phosphate ions may chelate necessary metal cofactors. nih.gov

The stability of proteins, especially during stressful processes like freezing and thawing, is also critically affected by the buffer composition. Studies on β-galactosidase revealed that potassium phosphate buffers offer superior protection against denaturation and activity loss compared to their sodium phosphate counterparts. nih.gov This is because, during freezing, sodium phosphate buffers can experience a dramatic pH drop to as low as 3.8, while potassium phosphate buffers exhibit minimal pH change. nih.gov This stability makes potassium phosphate a preferred choice for formulating proteins that require freeze-thaw cycles.

Table 1: Effect of Buffer Type on Protein Stability and Activity

| Protein/Enzyme | Buffer Comparison | Observation | Reference |

|---|---|---|---|

| β-galactosidase | Potassium Phosphate vs. Sodium Phosphate | Less denaturation and higher activity recovery after freeze-thawing in potassium phosphate buffer. | nih.gov |

| BLC23O (metalloenzyme) | Potassium Phosphate vs. HEPES vs. Tris-HCl | Lowest catalytic efficiency and highest metal ion dissociation constant (poorer affinity) observed in phosphate buffer. | nih.gov |

| Glucose Oxidase | Increasing Potassium Phosphate Concentration | A 100-fold increase in thermal stability at pH 7.0 when buffer concentration was raised from 50 mM to 1 M. | amazonaws.com |

This table is interactive. Click on the headers to sort the data.

In nucleic acid research, maintaining a specific pH is vital for studying structural conformations. Potassium phosphate buffers are particularly important in the study of G-quadruplexes, which are non-canonical DNA structures stabilized by monovalent cations, especially potassium. nih.gov Research on the G-quadruplex formed in the vascular endothelial growth factor (VEGF) promoter utilized a 25 mM potassium phosphate buffer (pH 7.0) supplemented with 70 mM KCl to determine its high-resolution structure using NMR. nih.gov Similarly, studies on the stability of various intramolecular DNA quadruplexes have been conducted in 200 mM potassium phosphate at pH 7.4. nih.gov These buffers not only control the pH but also provide the necessary potassium ions that are integral to the G-quadruplex structure itself. It is noteworthy, however, that phosphate can precipitate in ethanol (B145695), which can be a consideration during nucleic acid purification protocols that use ethanol precipitation. aatbio.com

Potassium phosphate is a standard and essential component of many cell culture media and balanced salt solutions, such as phosphate-buffered saline (PBS). thomassci.commpbio.commpbio.com In these applications, it serves a dual purpose: it acts as a buffering agent to maintain the physiological pH required for cell viability and growth, and it provides essential phosphate. himedialabs.commedchemexpress.com The stability of the pH is crucial for metabolic investigations, as cellular metabolic pathways are highly sensitive to pH fluctuations. By ensuring a stable chemical environment, potassium phosphate buffers allow for the accurate study of cellular processes without confounding artifacts from pH stress.

Utilization as a Defined Phosphate and Potassium Source in Experimental Systems

Beyond its role as a pH stabilizer, potassium phosphate is a critical reagent for supplying precise amounts of inorganic phosphate (Pi) and potassium (K⁺) ions in experimental setups. These ions are fundamental to countless biological processes, and their controlled provision is key to dissecting their roles.

Phosphate is a central player in cellular metabolism and signaling. It is a structural component of DNA and RNA, phospholipids (B1166683) in cell membranes, and is integral to energy currency molecules like ATP. nih.gov Potassium is the most abundant intracellular cation and is crucial for maintaining membrane potential and the function of many enzymes. clevelandclinic.org

Research in yeast (Saccharomyces cerevisiae) has revealed a deep functional link between potassium and phosphate homeostasis. Depletion of potassium from the growth medium triggers a cellular response that mimics phosphate starvation, activating the PHO signaling pathway. nih.gov This response includes a rapid depletion of cellular polyphosphates (a storage form of Pi) and decreased levels of ATP, demonstrating that the availability of potassium directly impacts phosphate metabolism and cellular energy status. nih.gov Therefore, using potassium phosphate in media allows researchers to provide these two interconnected nutrients in a defined manner to study their influence on metabolic and signaling networks.

In microbiology, potassium phosphate is a common ingredient in culture media, serving as a primary source of phosphorus and potassium for microbial growth. mpbio.commpbio.com Studies have shown that the concentration of these nutrients can significantly impact microbial metabolism and the production of valuable compounds. For example, in the fungus Mucor indicus, the phosphate concentration affects ethanol production, while the chitosan (B1678972) yield is maximized in a phosphate-free medium supplemented with potassium hydroxide (B78521). nih.gov In certain bacteria, the presence of potassium phosphate in the growth medium was found to enhance the toxicity of cadmium. nih.gov

In plant science, phosphorus and potassium are essential macronutrients vital for numerous functions including root development, stress tolerance, and disease resistance. morningagclips.combhg.com Potassium phosphate solutions are used in hydroponic systems and as fertilizers to supply these crucial nutrients. frontiersin.orgmdpi.com Research has shown that a sufficient supply of P and K can promote nitrogen accumulation and improve nitrogen use efficiency in rice. mdpi.com The interplay between these nutrients is complex; for instance, studies in chicks have shown that the dietary potassium requirement for optimal bone calcification is influenced by the level of phosphorus intake, highlighting a metabolic interrelationship. oup.com Understanding how plants absorb and utilize these ions is critical for sustainable agriculture, and potassium phosphate serves as a defined source for such investigations. youtube.comresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Potassium Phosphate | KH₅(PO₄)₂ / K₂HPO₄ / KH₂PO₄ |

| Potassium Phosphate Monobasic | KH₂PO₄ |

| Potassium Phosphate Dibasic | K₂HPO₄ |

| Sodium Phosphate | Na₂HPO₄ / NaH₂PO₄ |

| HEPES | C₈H₁₈N₂O₄S |

| Tris-HCl | C₄H₁₁NO₃·HCl |

| Guanidine Hydrochloride | CH₅N₃·HCl |

| β-galactosidase | Not applicable |

| Glucose Oxidase | Not applicable |

| Vascular Endothelial Growth Factor (VEGF) | Not applicable |

| Adenosine (B11128) Triphosphate (ATP) | C₁₀H₁₆N₅O₁₃P₃ |

| Potassium Chloride | KCl |

| Ethanol | C₂H₅OH |

| Chitosan | (C₈H₁₃NO₅)n |

| Cadmium | Cd |

Role as a Precursor in the Synthesis of Complex Molecules

As a readily available source of phosphate, potassium pentahydrogen bis(phosphate) serves as a fundamental precursor in the laboratory synthesis of various complex and biologically significant molecules. Its utility stems from the central role of the phosphate group in the structure and function of numerous biomolecules.

Synthesis of Nucleotides and their Derivatives

The synthesis of nucleotides, the building blocks of DNA and RNA, is a cornerstone of biochemical research, enabling studies in genetics, molecular biology, and therapeutic development. The phosphorylation of nucleosides (a nucleobase linked to a sugar) to form nucleotides is a critical step in this process. While in biological systems this is typically carried out by specific enzymes using ATP as the phosphate donor, chemical synthesis in the laboratory often relies on various phosphorylating agents.

In the context of prebiotic chemistry, which explores the origins of life, researchers have investigated the role of different inorganic phosphate salts in the phosphorylation of nucleosides. Studies have shown that acidic dihydrogen phosphates are effective phosphorylating agents. nih.gov The reaction medium and the nature of the phosphate salt can significantly influence the yield and type of nucleotide derivatives formed. nih.gov For instance, experiments involving the phosphorylation of adenosine with various phosphate salts have yielded 2',3'- and 5'-AMPs (adenosine monophosphates), as well as 2',5'- and 3',5'-ADPs (adenosine diphosphates). nih.gov

While specific studies detailing the use of KH5(PO4)2 are emerging, its composition as an acidic phosphate salt makes it a plausible and valuable reagent in such synthetic schemes. The general principle involves the reaction of a nucleoside with a phosphate source under conditions that promote the formation of a phosphodiester bond.

Table 1: Examples of Nucleotide Derivatives Synthesized Using Phosphate Precursors

| Precursor Nucleoside | Phosphate Source | Synthesized Products |

| Adenosine | Dihydrogen phosphate salts | 2',3'-AMP, 5'-AMP, 2',5'-ADP, 3',5'-ADP |

| Deoxynucleosides | Dihydrogen phosphate salts | Corresponding deoxynucleotide derivatives |

This table illustrates the types of products that can be obtained from the phosphorylation of nucleosides using inorganic phosphate sources in a laboratory setting.

Phosphorylation of Proteins and Peptides for Mechanistic Studies

Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and enzyme activity. nih.govyoutube.com The addition of a phosphate group to specific amino acid residues, such as serine, threonine, and tyrosine, can induce conformational changes that alter a protein's function. wikipedia.orgnih.gov

To understand the precise mechanisms by which phosphorylation controls protein function, researchers often synthesize phosphorylated proteins and peptides for structural and functional studies. This allows for the investigation of the specific effects of phosphorylation at a particular site, independent of the complexities of the cellular environment.

The chemical synthesis of phosphopeptides and phosphoproteins can be challenging. It often involves the use of protecting groups and a phosphate donor. While biological phosphorylation utilizes ATP, chemical methods can employ various phosphorylating agents. The role of inorganic phosphate salts like KH5(PO4)2 in these in vitro phosphorylation reactions is primarily as a component of the buffer system to maintain optimal pH for the kinase enzymes that catalyze the phosphorylation. nih.gov The choice of buffer is critical as it can influence enzyme activity and stability. numberanalytics.comacs.org

Catalytic and Reaction Engineering Applications of Potassium Phosphates

Evaluation of Acidic Potassium Phosphates in Homogeneous Catalysis

Acidic potassium phosphates, primarily potassium dihydrogen phosphate (B84403) (KH₂PO₄), have been evaluated as homogeneous catalysts in various organic transformations. Although many applications utilize potassium phosphates in a heterogeneous solid form, their solubility in certain reaction media allows for their use in homogeneous systems.

In a key study, various potassium phosphates, including the acidic KH₂PO₄, were tested as potential homogeneous catalysts for the hydrothermal liquefaction of different biomass components. researchgate.net While the basic phosphates (K₂HPO₄ and K₃PO₄) showed significant catalytic activity, the acidic KH₂PO₄ demonstrated minimal positive effect on biocrude production from soybean oil or soy protein. researchgate.net This suggests that for certain reactions, the acidic nature of KH₂PO₄ in a homogeneous setting is less effective than the basicity of its counterparts.

However, in other contexts, KH₂PO₄ has proven to be an effective and mild acid catalyst. It is particularly valued for its low cost, ease of handling, and environmentally benign nature. These characteristics make it a suitable alternative to more corrosive or expensive acid catalysts for specific synthetic applications.

Heterogeneous Catalytic Properties and Surface Chemistry Considerations

Acidic potassium phosphates are frequently employed as heterogeneous catalysts, where their solid-state properties play a crucial role. The catalytic activity of these materials is closely linked to their surface chemistry, including specific surface area and the nature of their acidic sites.

Research has demonstrated the efficacy of KH₂PO₄ as a recyclable, heterogeneous catalyst. For instance, it has been successfully used for the regioselective α-bromination of aralkyl ketones using N-bromosuccinimide. researchgate.net The catalyst was found to be reusable for up to four cycles without a significant loss of activity, highlighting a key advantage of its application in a solid state. researchgate.netacgpubs.org

Another study utilized KH₂PO₄ as an efficient heterogeneous catalyst for the one-pot, solvent-free synthesis of naphthoxazine derivatives. ufms.br The process is noted for being environmentally friendly and efficient, achieving a high yield in a short reaction time at room temperature. ufms.br The catalytic performance in these reactions is attributed to the acidic nature of the KH₂PO₄ surface.

In contrast, the more basic tripotassium phosphate (K₃PO₄) also exhibits significant heterogeneous catalytic activity, but through a different mechanism. It acts as a solid base catalyst, for example, in the transfer hydrogenation of aldehydes and ketones. acs.org Studies on K₃PO₄ have shown that its surface basicity is critical for its catalytic function. acs.org Natural phosphates, which can possess both acidic and basic sites, have also been investigated as low-cost heterogeneous catalysts for various organic reactions, such as Michael condensations. researchgate.netnih.gov The surface properties of these natural materials, which can be influenced by impurities and their specific mineral composition, dictate their catalytic behavior. researchgate.net

Table 1: Application of Acidic Potassium Phosphate (KH₂PO₄) as a Heterogeneous Catalyst

| Reaction | Substrates | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Naphthoxazine Synthesis | 2-naphthol (B1666908), formalin, aromatic amine | KH₂PO₄ (5 mol%) | Room temp, solvent-free, 7 min | 91% | ufms.br |

| α-bromination of Ketones | Acetophenone, N-bromosuccinimide | KH₂PO₄ (10%) | EtOH, reflux, 10 min | 96% | researchgate.net |

Role in Hydrothermal Liquefaction Processes (considering its acidic nature)

Hydrothermal liquefaction (HTL) is a process that converts wet biomass into bio-crude oil at elevated temperatures and pressures. wikipedia.org Catalysts are often employed to improve the yield and quality of the resulting oil. The role of potassium phosphates in HTL has been systematically investigated, revealing a strong dependence on the pH of the catalyst solution.

A comprehensive study evaluated three different potassium phosphates (acidic KH₂PO₄, and basic K₂HPO₄ and K₃PO₄) as homogeneous catalysts in the HTL of various biomass model compounds, including triglyceride, protein, starch, and cellulose (B213188). researchgate.netpsu.edu The results clearly indicated that the basic potassium phosphates, K₂HPO₄ and K₃PO₄, significantly enhanced the yields of biocrude from the HTL of polysaccharides (starch and cellulose), in some cases by a factor of 2 to 5 compared to non-catalytic runs. researchgate.netpsu.edu These basic salts promote the cracking of biomolecules into lighter compounds that form the bio-oil. researchgate.net

Conversely, the use of acidic KH₂PO₄ showed almost no positive effect on biocrude production from any of the feedstocks and, in some instances, even reduced the yield compared to the uncatalyzed reaction. researchgate.net For example, in the HTL of protein at 280°C and 360°C, all potassium phosphate additives, including KH₂PO₄, reduced the mean biocrude yields. researchgate.net This demonstrates that under typical HTL conditions, an acidic environment created by KH₂PO₄ is not favorable for the reactions that lead to the formation of bio-oil from these specific biomass components. The primary role of the catalyst in this process appears to be the promotion of base-catalyzed hydrolysis and subsequent reactions, a role for which acidic phosphates are ill-suited.

Table 2: Effect of Different Potassium Phosphate Catalysts on Biocrude Yield (%) from HTL of Polysaccharides at 320°C

| Catalyst (15 wt%) | Starch | Cellulose |

|---|---|---|

| None | 18.9 | 10.3 |

| KH₂PO₄ | 18.0 | 12.3 |

| K₂HPO₄ | 34.6 | 32.7 |

| K₃PO₄ | 41.5 | 39.4 |

Data sourced from a 2020 study on the effects of potassium phosphates on hydrothermal liquefaction. researchgate.net

Reaction Mechanism Elucidation in Catalytic Transformations

Understanding the reaction mechanism is key to optimizing catalytic processes. For transformations catalyzed by acidic potassium phosphates, the mechanism often involves the proton-donating ability of the dihydrogen phosphate ion (H₂PO₄⁻).

In the KH₂PO₄-catalyzed synthesis of substituted 2,3-dihydro-2-phenyl-1H-naphtho-[1,2-e] ufms.brpsu.eduoxazine, a plausible mechanism has been proposed. ufms.br The reaction proceeds through a tandem sequence. The first step is the formation of a Schiff base from the reaction between an amine and formalin. The catalyst, KH₂PO₄, is believed to activate the carbonyl oxygen of formalin by forming a hydrogen bond. This activation facilitates the nucleophilic attack by the amine. Subsequently, the π-electrons of 2-naphthol attack the carbon of the >C=N- bond in the Schiff base, leading to the final cyclized product. ufms.br The catalyst plays a crucial role by activating the electrophile and facilitating the key bond-forming steps.

In the context of heterogeneous catalysis by phosphates, the surface sites are paramount. For basic catalysts like K₃PO₄ used in transfer hydrogenation, the mechanism is thought to involve the formation of surface P-OH sites that participate in a cyclic transition state for the hydrogen transfer from a donor alcohol to the carbonyl compound. researchgate.net While this is for a basic phosphate, it highlights the importance of the phosphate surface structure in facilitating reactions. For acidic phosphates like KH₂PO₄, the Brønsted acid sites on the catalyst surface are responsible for protonating substrates and activating them for subsequent reactions, as seen in the bromination of ketones. researchgate.net

Analytical Techniques and Advanced Characterization of Kh5 Po4 2

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Raman)

Spectroscopic techniques are fundamental in determining the molecular structure and bonding within KH₅(PO₄)₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific research on NMR of KH₅(PO₄)₂ is not extensively detailed in the provided results, ³¹P NMR spectroscopy is a powerful tool for characterizing phosphate (B84403) compounds. It can distinguish between different phosphate groups, such as orthophosphate (PO₄³⁻), pyrophosphate (P₂O₇⁴⁻), and metaphosphates. jmaterenvironsci.com In the context of KH₅(PO₄)₂, ³¹P NMR would be instrumental in confirming the presence and chemical environment of the two distinct phosphate units within the structure.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are used to probe the vibrational modes of the phosphate and hydrogen phosphate groups in KH₅(PO₄)₂.

Infrared (IR) Spectroscopy: The IR spectra of phosphate compounds show characteristic bands corresponding to the stretching and bending vibrations of the P-O bonds. nih.govsci-hub.st For instance, in potassium dihydrogen phosphate (KH₂PO₄), characteristic peaks are observed around 662, 853, and 1064 cm⁻¹, corresponding to the polarization, symmetric stretching, and dipole vibration of the PO₄³⁻ group, respectively. researchgate.net The IR spectrum of KH₅(PO₄)₂ would be expected to exhibit complex features due to the presence of both H₂PO₄⁻ and H₃PO₄ units, with bands related to P-O-H bending and O-H stretching further complicating the spectrum. researchgate.net The presence of strong hydrogen bonds within the structure would also influence the position and shape of the vibrational bands. ufop.br

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In aqueous phosphate systems, the symmetric stretching mode (ν1) of the phosphate oxyanions appears around 938 cm⁻¹, the antisymmetric stretching mode (ν3) at 1017 cm⁻¹, the symmetric bending mode (ν2) at 420 cm⁻¹, and the ν4 mode at 567 cm⁻¹. ufop.br For solid phosphate minerals, the positions of these bands can vary depending on the cation and crystal structure. ufop.br The Raman spectrum of KH₅(PO₄)₂ would be characterized by an intense band corresponding to the symmetric stretching of the P-O bonds. researchgate.net

Table 1: Characteristic Vibrational Modes for Phosphate Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| P-O Symmetric Stretch (ν1) | 930 - 995 | Raman, IR |

| P-O Antisymmetric Stretch (ν3) | 1007 - 1083 | IR, Raman |

| O-P-O Bending (ν2) | 414 - 470 | Raman, IR |

| O-P-O Bending (ν4) | 531 - 582 | Raman, IR |

This table is a generalized representation based on data for various phosphate compounds. Specific values for KH₅(PO₄)₂ may vary.

Diffraction Techniques for Crystalline and Solution Structures (e.g., X-ray Diffraction, X-ray Fluorescence, Small-Angle X-ray Scattering)

Diffraction methods are indispensable for determining the arrangement of atoms in the crystalline state and for analyzing the structure in solution.

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure of KH₅(PO₄)₂. Single-crystal XRD studies have revealed that KH₅(PO₄)₂ crystallizes in the monoclinic space group P2₁/c. mdpi.com The analysis provides precise information on bond lengths and angles, showing a three-dimensional framework of potassium ions coordinated to oxygen atoms and two distinct phosphorus sites. smolecule.com Powder XRD patterns are used to identify the compound and assess its phase purity. researchgate.net High-temperature XRD measurements have been employed to study phase transitions, confirming, for example, the melting of the KH₅(PO₄)₂ phase at elevated temperatures. daneshyari.com

X-ray Fluorescence (XRF): XRF is a non-destructive analytical technique used to determine the elemental composition of materials. While not providing structural information, it can confirm the presence and relative amounts of potassium and phosphorus in a sample of KH₅(PO₄)₂.

Small-Angle X-ray Scattering (SAXS): SAXS is a technique used to study the structure of materials on a nanometer to micrometer scale. While specific SAXS studies on KH₅(PO₄)₂ were not found, this technique could be valuable for investigating the particle size distribution of powdered samples or for studying the structure of KH₅(PO₄)₂ in solution or within composite materials.

Table 2: Crystallographic Data for a Related Potassium Phosphate Adduct

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.5891(4) |

| b (Å) | 9.0653(5) |

| c (Å) | 7.1459(4) |

| β (°) | 97.975(2) |

| Cell Volume (ų) | 422.71(4) |

Data for Pentapotassium Bis(hydrogenphospate) Dihydrogenphospate Monohydrate, a related compound. mdpi.comcrystallography.net

Chromatographic Methods for Purity Assessment and Derivative Analysis

Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them ideal for assessing the purity of KH₅(PO₄)₂ and analyzing any derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a sample. Potassium phosphate buffers are commonly used as the mobile phase in reversed-phase HPLC (RP-HPLC). carlroth.comresearchgate.net This makes direct analysis of KH₅(PO₄)₂ by RP-HPLC challenging. However, ion chromatography, a variant of HPLC, would be a suitable method for the determination of potassium and phosphate ions, thereby allowing for the purity assessment of KH₅(PO₄)₂.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is particularly useful for analyzing high molecular weight aggregates. windows.net While not directly applicable to the small molecule KH₅(PO₄)₂, it could be used to study its interaction with larger molecules or in the analysis of derivatives. The concentration of the potassium phosphate buffer can influence the separation and recovery of analytes in SEC. windows.net

Electrochemical Characterization in Aqueous and Non-Aqueous Systems

The electrochemical properties of KH₅(PO₄)₂ are of interest, particularly in the context of its use in electrolytes for fuel cells.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for studying the ionic conductivity of materials. Studies on composite electrolytes containing KH₅(PO₄)₂ have used EIS to measure their ionic conductivity at various temperatures. researchgate.netresearchgate.net These studies have shown that the molten KH₅(PO₄)₂ phase significantly enhances the proton conductivity of the composite materials. daneshyari.comresearchgate.net

Galvanostatic Cycling: This technique is used to investigate the charge-discharge characteristics of electrode materials. While not directly a characterization of KH₅(PO₄)₂ itself, it is used to evaluate the performance of materials where KH₅(PO₄)₂ might be a component of the electrolyte or a precursor. mdpi.com

Thermal Analysis for Stability and Decomposition Studies

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA measures the change in mass of a sample as it is heated, while DTA measures the difference in temperature between a sample and a reference material. These techniques are used to determine the thermal stability and decomposition behavior of KH₅(PO₄)₂. daneshyari.com TGA can show weight loss associated with dehydration, while DTA can reveal endothermic or exothermic events such as melting or decomposition. daneshyari.comregulations.gov For instance, DTA curves show an endothermic peak corresponding to the melting of the KH₅(PO₄)₂ phase. daneshyari.com Studies on related potassium phosphate compounds indicate that thermal decomposition can lead to the formation of phosphorus oxides. regulations.gov

Table 3: Thermal Properties of a KH₂PO₄-KH₅(PO₄)₂ Composite

| Thermal Event | Onset Temperature (°C) | Analytical Technique |

| Melting of KH₅(PO₄)₂ | 125 - 130 | DTA, High-Temperature XRD |

| Onset of Weight Loss (Dehydration) | 145 - 150 | TGA |

Data from a composite containing KH₂PO₄ and KH₅(PO₄)₂. daneshyari.com

Comparative Research on the Family of Potassium Phosphates

Structural and Reactivity Comparisons with Monobasic and Dibasic Potassium Phosphates (e.g., KH₂PO₄, K₂HPO₄)

Potassium pentahydrogen diphosphate (B83284), with the formula KH₅(PO₄)₂, can be considered an acidic complex of potassium dihydrogen phosphate (B84403) (KH₂PO₄) and phosphoric acid (H₃PO₄), sometimes represented as K(H₂PO₄)·H₃PO₄. This composition directly influences its structure and reactivity compared to monobasic (KH₂PO₄) and dibasic (K₂HPO₄) potassium phosphates.

Structural Comparison:

The crystal structure of KH₅(PO₄)₂ is characterized by a complex three-dimensional hydrogen-bonding network formed by the phosphate tetrahedra and potassium cations. This extensive network is crucial to its properties, particularly its ability to conduct protons. Molecular dynamics simulations have shown that proton hopping between phosphoric acid anions occurs on an extremely rapid timescale of 100-300 femtoseconds.

In contrast, monobasic potassium phosphate (KH₂PO₄) possesses a tetragonal crystal structure. cephamls.com Its structure also features hydrogen bonding, which contributes to its buffering capabilities and crystalline nature. cephamls.com Dibasic potassium phosphate (K₂HPO₄) also forms a crystalline solid, and its structure contains two potassium ions for every one hydrogen phosphate ion, influencing its solubility and buffering capacity.

| Compound | Formula | Crystal System | Key Structural Feature |

|---|---|---|---|

| Potassium Pentahydrogen Diphosphate | KH₅(PO₄)₂ | Crystalline | Extensive 3D hydrogen-bonding network |

| Monobasic Potassium Phosphate | KH₂PO₄ | Tetragonal | Hydrogen bond interactions |

| Dibasic Potassium Phosphate | K₂HPO₄ | Crystalline | Ionic structure with K⁺ and HPO₄²⁻ ions |

Reactivity Comparison:

The reactivity of these compounds is largely dictated by their degree of protonation. KH₅(PO₄)₂ is highly acidic due to the presence of the additional phosphoric acid molecule in its structure. This high acidity is a key factor in its primary application as a proton conductor in fuel cells. Studies have demonstrated that molten KH₅(PO₄)₂ significantly enhances the proton conductivity of composite electrolytes.

Monobasic potassium phosphate (KH₂PO₄) is also acidic, with a 1% solution having a pH of approximately 4.4. gjphosphate.com It reacts with bases and is a key component in the preparation of phosphate buffer solutions. cephamls.com Its reaction with water results in the formation of phosphoric acid and potassium hydroxide (B78521). byjus.com

Dibasic potassium phosphate (K₂HPO₄) is slightly basic, with its pH in solution being in the range of 8.7 to 9.4. It reacts with acids to form monobasic potassium phosphate and a potassium salt. For instance, with hydrochloric acid, it forms potassium chloride and phosphoric acid. byjus.com It is also a vital component in creating phosphate buffers, typically in combination with KH₂PO₄ to cover a wide pH range. aatbio.com

| Compound | Reactivity | pH of 1% Solution | Key Reaction |

|---|---|---|---|

| Potassium Pentahydrogen Diphosphate | Highly Acidic | - | Proton conduction in molten state |

| Monobasic Potassium Phosphate | Acidic | ~4.4 gjphosphate.com | KH₂PO₄ + H₂O ⇌ H₃PO₄ + KOH byjus.com |

| Dibasic Potassium Phosphate | Slightly Basic | 8.7 - 9.4 | K₂HPO₄ + HCl → KH₂PO₄ + KCl |

Contrasting Acidic Potassium Phosphates with Basic and Polyphosphate Counterparts

The family of potassium phosphates extends beyond the acidic and slightly basic monobasic and dibasic forms to include strongly basic and polymeric variants.

Basic Potassium Phosphate:

Tripotassium phosphate (K₃PO₄) is the primary example of a basic potassium phosphate. It is a strongly basic salt, with a 1% aqueous solution having a pH of 11.8. wikipedia.org Structurally, it consists of three potassium ions and one phosphate ion. It is a white, deliquescent powder that is highly soluble in water but insoluble in ethanol (B145695). wikipedia.org

In contrast to the acidic nature of KH₅(PO₄)₂ and KH₂PO₄, K₃PO₄ acts as a proton acceptor in chemical reactions. This makes it useful as a base in organic synthesis. wikipedia.org

Potassium Polyphosphates:

Potassium polyphosphates are polymers with the general formula (KPO₃)n. They are heterogeneous mixtures of potassium salts of linear condensed polyphosphoric acids. fao.org These compounds are typically white, odorless, glassy masses or powders. fao.org Unlike the simple monomeric structures of the other potassium phosphates, polyphosphates consist of long chains of phosphate units linked by oxygen atoms. gjphosphate.com

Their reactivity is characterized by their ability to sequester metal ions, acting as chelating agents. glooshi.com This property is a key differentiator from the other potassium phosphates and forms the basis for many of their industrial applications.

| Compound Type | General Formula | pH Character | Key Structural Feature | Primary Reactivity |

|---|---|---|---|---|

| Acidic Potassium Phosphate | KH₅(PO₄)₂, KH₂PO₄ | Acidic | Monomeric phosphate units with hydrogen | Proton donor |

| Basic Potassium Phosphate | K₃PO₄ | Strongly Basic | Monomeric phosphate unit | Proton acceptor wikipedia.org |

| Potassium Polyphosphate | (KPO₃)n | Neutral/Slightly Acidic | Polymeric chains of phosphate units | Metal ion sequestration fao.orgglooshi.com |

Differential Applications Based on Acidic Character and Buffering Capacity

The varying acidity and buffering capacities of the different potassium phosphates lead to a wide range of distinct applications.

KH₅(PO₄)₂: Its highly acidic nature and exceptional proton conductivity when molten make it a specialized material for use in proton-conducting composite electrolytes for intermediate-temperature fuel cells.

Monobasic Potassium Phosphate (KH₂PO₄): Its acidic nature and buffering capacity in the acidic pH range (around pH 4.5) make it a crucial component in the preparation of phosphate buffer solutions for biochemical and molecular biology experiments. cephamls.comaatbio.com It is also widely used as a fertilizer to provide phosphorus and potassium to plants, and in the food industry as a buffering agent and to maintain low pH. gjphosphate.comnih.gov

Dibasic Potassium Phosphate (K₂HPO₄): As a slightly basic salt, it is used in conjunction with KH₂PO₄ to create phosphate buffers over a broad pH range (5.8 to 8.0). aatbio.com It serves as a buffering agent in food processing, a stabilizer in non-dairy creamers, and a source of phosphorus and potassium in fertilizers. innophos.comwikipedia.org

This compound (K₃PO₄): Its strong alkalinity is utilized in various applications. It acts as an emulsifier, stabilizer, and pH regulator in the food industry. annexechem.comgjphosphate.com In industrial settings, it is used in water treatment and as a component in cleaning agents and detergents. annexechem.comgjphosphate.com Its basicity also makes it a useful catalyst in organic synthesis. wikipedia.org

Potassium Polyphosphates: Their ability to sequester metal ions makes them valuable as emulsifiers, moisture-retaining agents, and texturizers in the food industry. fao.org They are also used in water treatment to prevent scale formation and as a component in some fertilizers. google.com In cosmetics, they act as chelating agents to maintain product stability. glooshi.com

| Compound | Acidity/Basicity | Buffering Range | Key Applications |

|---|---|---|---|

| Potassium Pentahydrogen Diphosphate | Highly Acidic | - | Proton-conducting electrolytes |

| Monobasic Potassium Phosphate | Acidic | ~pH 4.5 | Buffers, fertilizers, food additive cephamls.comgjphosphate.comnih.gov |

| Dibasic Potassium Phosphate | Slightly Basic | pH 5.8 - 8.0 (in combination with KH₂PO₄) aatbio.com | Buffers, food additive, fertilizer innophos.comwikipedia.org |

| This compound | Strongly Basic | High pH | Food additive, water treatment, organic synthesis catalyst wikipedia.organnexechem.comgjphosphate.com |

| Potassium Polyphosphate | Neutral/Slightly Acidic | - | Food emulsifier/sequestering agent, water treatment, cosmetics fao.orgglooshi.comgoogle.com |

Future Directions in Kh5 Po4 2 Research

Exploration of Novel Synthetic Routes and Derivatization

The primary synthesis of KH5(PO4)2 often involves a soft chemical approach, such as the wet impregnation of potassium dihydrogen phosphate (B84403) (KH2PO4) or the reaction of potassium hydroxide (B78521) with an excess of phosphoric acid. daneshyari.comgoogle.com Future research is expected to focus on developing more controlled and scalable synthetic methodologies.

Novel Synthetic Routes:

Sol-Gel and Hydrothermal Methods: Exploring sol-gel or hydrothermal syntheses could yield KH5(PO4)2 with tailored particle sizes, morphologies, and higher purity. These methods offer precise control over reaction conditions, potentially leading to materials with enhanced properties.

Mechanochemical Synthesis: Solid-state mechanochemical routes, involving the direct grinding of precursors like KOH and H3PO4, could provide a solvent-free, energy-efficient, and environmentally friendly alternative for producing KH5(PO4)2.

Continuous Flow Reactors: For industrial-scale production, the development of continuous flow processes would enable better process control, higher throughput, and consistent product quality compared to current batch methods.

Derivatization: The structure of KH5(PO4)2, featuring a network of phosphoric acid and dihydrogen phosphate units, offers opportunities for chemical modification.

Controlled Thermal Condensation: Heating KH5(PO4)2 can induce dehydration to form potassium pyrophosphate (K2H2P2O7) and other condensed phosphates. smolecule.com Future work could focus on controlling this condensation to create specific polyphosphate or cyclophosphate structures with unique chelating or material properties.

Esterification: The acidic P-OH groups are potential sites for esterification reactions with various alcohols. This could lead to a new class of organophosphate derivatives with applications as flame retardants, plasticizers, or functional monomers for polymer synthesis.

Advanced Materials Science Applications (e.g., functional materials based on phosphate structures)

The most promising future for KH5(PO4)2 lies in advanced materials science, building upon its established role as a proton conductor. daneshyari.comresearchgate.net Its unique crystal structure and hydrogen bond network are key to its functionality. smolecule.com

KH5(PO4)2 crystallizes in the monoclinic system, which facilitates a complex three-dimensional hydrogen bonding network responsible for its notable proton conductivity. smolecule.com Research shows that this conductivity is significantly enhanced when the compound enters a molten state at a relatively low temperature (above 125-130°C), as the mobility of the hydrogen bond networks increases. smolecule.comdaneshyari.com

Interactive Table 1: Crystallographic Data for KH5(PO4)2

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | smolecule.com |

| Space Group | P2₁/c | smolecule.com |

| K-O Bond Distances | 2.80 - 2.92 Å | smolecule.com |

| P-O Bond Distances | 1.52 - 1.59 Å | smolecule.com |

| Melting Point | ~125-130 °C (in composites) | daneshyari.com |

Future applications will likely focus on:

Solid-Acid Fuel Cell Electrolytes: KH5(PO4)2 is a key component in composite electrolytes for intermediate-temperature fuel cells. daneshyari.comresearchgate.net Future work will aim to enhance the stability and conductivity of these materials. Research into heterostructured conductors, where disordered interfaces between KH5(PO4)2 and other materials (like SiO2 or other metal oxides) create fast pathways for proton transport, is a particularly promising avenue. smolecule.comdaneshyari.com

Functional Composite Materials: The thermal condensation of KH5(PO4)2 can be used to fabricate composites with pyrophosphate matrices. smolecule.com These materials show high ionic conductivity and thermal resilience, making them suitable for solid-state electrolytes in batteries or sensors.

Interactive Table 2: Properties of KH₅(PO₄)₂-Derived Pyrophosphate Composites

| Composite | Ionic Conductivity (S/cm) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| K₄P₂O₇–TiO₂ | 1.2 × 10⁻³ | 600 | smolecule.com |

| K₄P₂O₇–SiO₂ | 8.5 × 10⁻⁴ | 650 | smolecule.com |

Ferroelectric and Piezoelectric Materials: Many phosphate-based materials, such as potassium dihydrogen phosphate (KDP), exhibit ferroelectric properties. materialsproject.orgwikipedia.org Future investigations could explore whether KH5(PO4)2 or its derivatives possess similar characteristics, opening doors for applications in actuators, sensors, and data storage.

Expanding Catalytic Roles in Organic Synthesis and Sustainable Chemistry

While not a traditional catalyst, the inherent acidity of KH5(PO4)2 presents an untapped potential in catalysis. Its aqueous solutions are strongly acidic, and in its solid form, it can function as a solid acid catalyst. cxchem.net

Future research should investigate its efficacy in:

Biomass Conversion: The conversion of biomass into biofuels and platform chemicals often requires acid catalysts. KH5(PO4)2 could serve as a recyclable, solid acid catalyst for reactions like the hydrolysis of cellulose (B213188) or the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF).

Esterification and Transesterification: It could be an effective catalyst for producing esters, including biodiesel, through the esterification of fatty acids or transesterification of triglycerides. Its solid nature would simplify catalyst separation and product purification.

Green Chemistry: As a stable, non-volatile, and reusable solid acid, KH5(PO4)2 aligns well with the principles of green chemistry, offering a potentially safer and more sustainable alternative to corrosive liquid acids like sulfuric acid.

Deeper Understanding of Solution Dynamics and Supramolecular Interactions

The functionality of KH5(PO4)2 is intrinsically linked to its extensive hydrogen bond network. smolecule.com While solid-state dynamics are partially understood, its behavior in solution remains a fertile ground for research. A deeper understanding of its solution dynamics is crucial for optimizing applications ranging from fertilizer efficacy to electrolyte performance.

Future research efforts should include:

Advanced Spectroscopy: Using techniques like Pulsed-Field Gradient NMR (PFG-NMR) and advanced Raman spectroscopy to study ion mobility, dissociation equilibria, and the formation of phosphate oligomers in aqueous solutions.

Molecular Dynamics (MD) Simulations: Computational studies, particularly ab initio MD, can provide unprecedented insight into the proton exchange and transport mechanisms. smolecule.com Simulations have already indicated that protons undergo rapid exchange between phosphate groups in the solid state, and extending these models to the solution and composite interfaces will be critical. smolecule.com

Supramolecular Assembly: Investigating how KH5(PO4)2 interacts with organic molecules, polymers, or biological macromolecules to form ordered supramolecular structures. This could lead to the development of novel hydrogels, liquid crystals, or drug delivery systems.

Integration into Multidisciplinary Research Platforms

The diverse potential of KH5(PO4)2 necessitates a move towards integrated, multidisciplinary research platforms that bridge chemistry, materials science, engineering, and agricultural science.

Computational Materials Design: Utilizing high-throughput computational screening to predict the properties of new KH5(PO4)2-based composites and derivatives. This can accelerate the discovery of materials with optimized ionic conductivity, catalytic activity, or other desired functionalities.

Advanced Agro-Informatics: Combining soil science, plant biology, and materials science to develop "smart" fertilizer systems. This involves designing KH5(PO4)2-based formulations with controlled-release properties tailored to specific soil types (especially alkaline soils) and crop needs, thereby improving nutrient use efficiency and minimizing environmental impact. cxchem.net

Integrated Energy Systems: Developing and testing KH5(PO4)2-based electrolytes within complete fuel cell or battery systems. This requires collaboration between materials chemists who synthesize the electrolytes and engineers who design and evaluate the electrochemical devices, creating a feedback loop for material optimization.

Q & A

Q. What are the validated methods for synthesizing and purifying KH₂PO₄ to ensure high crystallinity and purity for laboratory use?

KH₂PO₄ is synthesized by reacting phosphoric acid (H₃PO₄) with potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) under controlled stoichiometric conditions. Post-synthesis, purification involves recrystallization in hot water (solubility: 10 g/100 mL at 25°C) followed by vacuum filtration to remove insoluble impurities. Drying at 105°C for 2 hours ensures residual moisture <2.5% . Crystallinity is confirmed via X-ray diffraction (XRD), while purity (>98%) is verified via acid-base titration (1N NaOH; 1 mL ≈ 136.1 mg KH₂PO₄) .

Q. How can researchers assess the purity of KH₂PO₄ and quantify trace contaminants (e.g., Pb, fluorides)?

The USP35-NF30 protocol specifies:

- Lead content : Atomic absorption spectroscopy (AAS) with a detection limit of ≤5 ppm Pb .

- Fluorides : Ion-selective electrode (ISE) analysis, with a maximum limit of 0.001% .

- Water-insoluble residues : Filter dissolved KH₂PO₄ (10 g in 100 mL hot water), dry residue at 105°C, and measure mass (<0.2%) .

- Assay : Titrate with 1N NaOH after dissolving 5 g KH₂PO₄ in 100 mL water and 5 mL HCl .

Q. What methodologies are recommended for preparing phosphate buffers using KH₂PO₄ in biological or environmental studies?

KH₂PO₄ is widely used in buffer systems (e.g., PBS, M9 minimal media). For a pH 4.3–4.7 buffer:

- Dissolve 1.36 g KH₂PO₄ in 1 L deionized water.

- Adjust pH with 0.1N NaOH or HCl, validated via pH meter calibration .

- Sterilize by autoclaving (121°C, 15 min) to prevent microbial interference in cell culture studies .

Advanced Research Questions

Q. How can researchers resolve data discrepancies in phosphate quantification when using KH₂PO₄ as a standard?

Discrepancies may arise from:

- Moisture absorption : Pre-dry KH₂PO₄ at 105°C for 2 hours before use .

- Interference from competing ions (e.g., arsenate, sulfate) : Use ion chromatography (IC) with a Dionex AS11-HC column to isolate PO₄³⁻ .

- Matrix effects in complex samples : Apply standard addition methods or digest samples with H₂SO₄-H₂O₂ to eliminate organic interference .

Q. What role does KH₂PO₄ play in synthesizing optoelectronic materials, and how are its structural properties optimized?

KH₂PO₄ is a nonlinear optical (NLO) material for UV light modulation. Key parameters:

- Crystal growth : Slow evaporation from aqueous solutions at 40–50°C to minimize defects .

- Doping : Introduce Mg²⁺ via reaction with MgO to enhance thermal stability (mp: 253°C decomposition) .

- Characterization : Second-harmonic generation (SHG) efficiency and UV-Vis spectroscopy (λmax: 190–400 nm) confirm optical performance .

Q. What experimental design considerations are critical for phosphate recovery studies using KH₂PO₄ in wastewater treatment?

In batch reactor systems (e.g., for cow urine phosphate recovery):

Q. How does KH₂PO₄ stability vary in complex biological matrices, and what protocols mitigate degradation?

In serum or microbial media:

Q. In comparative studies of phosphate salts (e.g., KH₂PO₄ vs. NH₄H₂PO₄), what parameters influence selection for cementitious materials?

KH₂PO₄ is preferred in magnesium potassium phosphate cements due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。